6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of related compounds suggests that large-scale production would involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and probes for biological pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, its derivatives are known to inhibit certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and triggering downstream effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features but different functional groups.
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine: A derivative with chlorine atoms that exhibit distinct chemical properties.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Uniqueness
6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione stands out due to its specific nitro and dione functionalities, which confer unique reactivity and biological activity. These features make it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .
Properties
IUPAC Name |
6-nitro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c11-5-4-1-3(10(13)14)2-9(4)8-6(12)7-5/h1-2H,(H2,7,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWFMXGAGGWOGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718745 |
Source
|
Record name | 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-73-8 |
Source
|
Record name | 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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